4,5-Epoxy-2-hexenoic acid
Description
Contextualizing 4,5-Epoxy-2-hexenoic Acid within Specialized Natural Product Chemistry
This compound and its derivatives are recognized as important intermediates in the synthesis of a variety of polyfunctional compounds. electronicsandbooks.com This six-carbon unsaturated carboxylic acid is distinguished by an epoxy (oxirane) group at the 4,5-position and a conjugated carbon-carbon double bond. Its significance in natural product chemistry is highlighted by its role as a structural component in complex molecules isolated from fungi. For instance, compounds known as flavomentins, isolated from mushrooms like Paxillus atrotomentosus and Paxillus panuoides, are esters formed from (2Z,4S,5S)-4,5-epoxy-2-hexenoic acid. nih.gov Similarly, leucomentins, also found in Paxillus species, are esters of leucoatromentin that incorporate the (2Z,4S,5S)-4,5-epoxy-2-hexenoic acid moiety. nih.gov The presence of this epoxy acid in such natural products underscores its importance as a building block provided by nature's biosynthetic pathways.
Overview of Structural Features and Their Implications for Chemical Reactivity
The chemical behavior of this compound is dictated by its three key functional groups: a carboxylic acid, a carbon-carbon double bond, and an epoxide ring. The strategic placement of these groups creates a molecule with multiple reactive sites, allowing for a diverse range of chemical transformations.
The reactivity profile includes:
Epoxide Ring-Opening: The strained three-membered ether (epoxide) is susceptible to ring-opening reactions under both acidic and basic conditions, yielding diols or other functionalized derivatives. Under acidic catalysis with alcohols, the primary reaction is the opening of the epoxide to form 4-alkoxy-5-hydroxy-2-hexenoic acid esters. electronicsandbooks.com
Reactions at the Double Bond: The double bond is conjugated with the carboxylic acid, making it susceptible to nucleophilic addition. electronicsandbooks.com For example, in the presence of alkoxides, alcohols add to the double bond while leaving the epoxide ring intact. electronicsandbooks.com It can also participate in 1,3-dipolar cycloaddition reactions, such as with diazomethane (B1218177), to form pyrazolines. electronicsandbooks.com
This distinct reactivity allows chemists to selectively target one functional group while preserving the others, making it a versatile tool in multi-step syntheses. electronicsandbooks.com
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H8O3 | nih.gov |
| Molecular Weight | 128.13 g/mol | nih.gov |
| CAS Number | 145374-95-4 | nih.gov |
| IUPAC Name | (E)-3-(3-methyloxiran-2-yl)prop-2-enoic acid | nih.gov |
Significance of this compound as a Core Structure in Complex Molecules
The utility of this compound extends beyond its mere presence in natural products; it serves as a critical starting material or intermediate for constructing larger, more complex molecules. Its derivatives have attracted significant interest from researchers due to their potential as intermediates for synthesizing a wide array of polyfunctional compounds. electronicsandbooks.com The defined stereochemistry often found in natural versions, such as (2Z,4S,5S)-4,5-epoxy-2-hexenoic acid, makes it a valuable chiral building block. nih.gov
In biochemical research, related epoxy-alkenal structures, such as trans-4,5-epoxy-(E)-2-decenal, are studied as products of lipid peroxidation that can modify proteins. researchgate.net While not identical, the study of these related structures highlights the broader importance of the epoxy-alkene functional group arrangement in biological systems. Furthermore, the analogous structure, 2-amino-4-hexenoic acid, is a rare building block found in ilamycins, which are compounds with potent anti-tuberculosis activity. nih.gov The synthesis and modification of these core structures are crucial for developing new therapeutic agents.
| Reaction Type | Reactants | Key Product(s) | Reference |
|---|---|---|---|
| Nucleophilic Addition (Basic) | This compound esters, Alcohols (with alkoxide) | Alkoxylation products (at the double bond) | electronicsandbooks.com |
| 1,3-Dipolar Cycloaddition | This compound esters, Diazomethane | Δ²-Pyrazolines | electronicsandbooks.com |
| Epoxide Ring-Opening (Acidic) | This compound esters, Alcohols (with acid catalyst) | 4-alkoxy-5-hydroxy-2-hexenoic acid esters | electronicsandbooks.com |
Properties
IUPAC Name |
(E)-3-(3-methyloxiran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4-5(9-4)2-3-6(7)8/h2-5H,1H3,(H,7,8)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLFGOVHRPDSPY-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C(O1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145374-95-4 | |
| Record name | 2-Propenoic acid, 3-(3-methyloxiranyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145374954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Advanced Synthetic Methodologies for 4,5 Epoxy 2 Hexenoic Acid and Its Analogues
Chemical Synthesis Pathways and Optimization
Chemical synthesis provides robust and scalable methods for producing 4,5-Epoxy-2-hexenoic acid and its analogues, typically through the epoxidation of related unsaturated carboxylic acids like 2,4-hexadienoic acid (sorbic acid). Optimization of these pathways involves exploring potent oxidizing agents, controlling reaction stereochemistry, and addressing the challenges of industrial-scale production.
Potassium Hydrogen Persulfate (Oxone®)-Mediated Epoxidation of Related Unsaturated Carboxylic Acids
Potassium hydrogen persulfate, commercially known as Oxone®, is a versatile and effective oxidizing agent for numerous transformations, including the epoxidation of olefins. mdma.chorganic-chemistry.org Oxone is a triple salt (2KHSO₅·KHSO₄·K₂SO₄) with potassium peroxymonosulfate (B1194676) (KHSO₅) as the active component. organic-chemistry.org Its use in synthesis is favored due to its stability, simple handling, non-toxic nature, and cost-effectiveness. mdma.chorganic-chemistry.org
The epoxidation of unsaturated carboxylic acids using Oxone can be performed under mild conditions. For instance, a general protocol for the oxidation of aldehydes to carboxylic acids involves stirring the aldehyde with one equivalent of Oxone in a solvent like dimethylformamide (DMF) at room temperature. mdma.ch While this demonstrates Oxone's oxidative power, its direct application to dienoic acids like sorbic acid for selective epoxidation requires careful control of reaction conditions to favor attack at the desired double bond and avoid unwanted side reactions or over-oxidation. organic-chemistry.orgorganic-chemistry.org The reactivity of Oxone can be harnessed to achieve high yields in the conversion of various olefins to their corresponding epoxides. organic-chemistry.org
Stereochemical Control in Chemical Epoxidation Reactions
The stereochemical outcome of epoxidation is a critical aspect of synthesizing specific isomers of this compound. The stereochemistry of the starting alkene directly influences the stereochemistry of the resulting epoxide. khanacademy.org
Substrate-Direct Stereocontrol : When an alkene contains a nearby chiral center, such as a hydroxyl group, it can direct the epoxidizing agent to one face of the double bond. For example, the epoxidation of cyclic allylic alcohols often occurs on the side cis to the hydroxyl group, a phenomenon explained by a hydrogen-bonded transition state. researchgate.net
Reagent-Based Stereocontrol : Chiral catalysts can be employed to achieve enantioselective epoxidation, allowing for the preferential formation of one enantiomer over the other. khanacademy.org
Diastereoselectivity in Dienes : In the epoxidation of conjugated dienes, such as steroidal 4,6-dienes, the initial epoxidation at one double bond can influence the facial selectivity of the second epoxidation. researchgate.netrsc.org For instance, the epoxidation of certain androsta-4,6-dienes with m-chloroperbenzoic acid (mCPBA) yields 4β, 5β; 6α, 7α-diepoxides, where the stereochemistry of the second epoxide is directed by the first. researchgate.netrsc.org
The mechanism of epoxide ring-opening is typically an Sₙ2 process, which results in an inversion of stereochemistry at the carbon center that is attacked. youtube.com This predictability is crucial for planning multi-step syntheses involving epoxide intermediates. youtube.com
Industrial Scalability and Process Considerations for Chemical Synthesis
Scaling up the synthesis of epoxides from unsaturated acids for industrial production involves several key considerations. The classical Prilezhaev reaction, which utilizes an in situ formed peroxycarboxylic acid (like peracetic or performic acid) from a carboxylic acid and hydrogen peroxide, is a widely used industrial method. mdpi.comwiley-vch.de
Key industrial process considerations include:
Catalyst Choice : While mineral acids like sulfuric acid are common catalysts, they can promote undesirable side reactions such as the opening of the oxirane ring. mdpi.comwiley-vch.de The development of heterogeneous catalysts, such as ion exchange resins or mesoporous niobium silicates, is an area of active research to improve selectivity and catalyst reusability. mdpi.comwiley-vch.de
Reaction Conditions : Temperature, pressure, and solvent choice are critical. Epoxidation reactions are often exothermic, necessitating careful heat management to prevent runaway reactions and decomposition of peroxides. nih.gov
Safety : The use of concentrated hydrogen peroxide and peroxyacids presents safety challenges that must be managed at an industrial scale. mdpi.com
Downstream Processing : Separation of the product from the catalyst, solvent, and byproducts is a crucial step. The use of heterogeneous catalysts can simplify this process. wiley-vch.de
Table 1: Comparison of Catalysts in Industrial Epoxidation
| Catalyst Type | Advantages | Disadvantages |
| Homogeneous (e.g., Sulfuric Acid) | Low cost, high reaction rates. wiley-vch.de | Difficult to separate from product, can cause side reactions (e.g., ring-opening). mdpi.com |
| Heterogeneous (e.g., Ion Exchange Resins) | Easily separable, can be reused, may offer higher selectivity. wiley-vch.de | Higher initial cost, potential for mass-transfer limitations. mdpi.com |
| Enzymatic (Biocatalysts) | High selectivity, mild reaction conditions. mdpi.comrsc.org | Lower stability, potential for inactivation, higher cost. cirad.fr |
Exploration of Biocatalytic Epoxidation Approaches
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for epoxidation. rsc.orgfrontiersin.org Enzymes can operate under mild conditions, often leading to fewer byproducts and higher purity products. nih.gov
Enzymatic Epoxidation Utilizing Lipases or Cytochrome P450 Enzymes
Two primary classes of enzymes have been extensively studied for the epoxidation of unsaturated fatty acids and their derivatives: lipases and cytochrome P450 monooxygenases.
Lipases : Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozym 435), are used in a chemo-enzymatic process. mdpi.comsemanticscholar.orgepa.gov This two-step method involves the lipase acting as a perhydrolase to catalyze the in situ formation of a peracid from a carboxylic acid and hydrogen peroxide. mdpi.comrsc.org This peracid then acts as the oxidizing agent to epoxidize the double bonds of the substrate in an uncatalyzed "self-epoxidation" step. rsc.orgcirad.fr This approach allows for epoxidation under mild conditions, enhancing selectivity and minimizing side reactions like oxirane ring-opening. epa.govresearchgate.net
Cytochrome P450 Enzymes (CYPs) : CYPs are monooxygenases that can directly insert an oxygen atom from molecular oxygen into a C=C double bond, making them highly efficient for epoxidation. cirad.frresearchgate.net These enzymes contain a heme cofactor and often require expensive cofactors like NAD(P)H for their catalytic cycle. cirad.frresearchgate.net CYPs can exhibit high regio- and stereoselectivity. mdpi.com For example, CYP metabolism of arachidonic acid produces specific epoxyeicosatrienoic acids (EETs). nih.gov While highly effective, the industrial application of CYPs has been limited by the need for efficient cofactor regeneration systems. cirad.fr
Table 2: Overview of Biocatalytic Epoxidation Systems
| Enzyme Class | Mechanism | Oxidant | Advantages | Key Challenges |
| Lipases | Chemo-enzymatic: in situ peracid formation. mdpi.comrsc.org | Hydrogen Peroxide (H₂O₂). mdpi.com | High selectivity, mild conditions, no cofactor needed. rsc.orgresearchgate.net | Enzyme inactivation by H₂O₂, potential for hydrolysis side reactions. mdpi.comnih.gov |
| Cytochrome P450 | Direct oxygen insertion. cirad.frresearchgate.net | Molecular Oxygen (O₂). researchgate.net | High turnover numbers, high selectivity. cirad.fr | Requires expensive cofactors (NAD(P)H), industrial application is scarce. cirad.fr |
Challenges in Biocatalytic Systems (e.g., Substrate Inhibition, Non-Aqueous Media Effects)
Despite the advantages, the practical application of biocatalytic epoxidation faces several challenges.
Enzyme Inactivation : A major bottleneck, particularly in lipase-based systems, is the inactivation of the enzyme by the oxidant, hydrogen peroxide. mdpi.comnih.gov High concentrations of H₂O₂ can damage the enzyme structure, reducing its operational stability and reusability. mdpi.com Strategies to mitigate this include controlled, fed-batch addition of H₂O₂ to maintain a low, steady concentration. nih.gov
Substrate Inhibition : This phenomenon occurs when high concentrations of the substrate bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate. youtube.comgenscript.com It is a common deviation from Michaelis-Menten kinetics, observed in about 25% of known enzymes, including CYPs. genscript.comrsc.orgresearchgate.net This can be caused by the binding of a second substrate molecule to an allosteric site or by the substrate blocking the release of the product from the active site. rsc.orgresearchgate.net
Non-Aqueous Media Effects : While biocatalysis is often associated with aqueous environments, water can be a suboptimal solvent for hydrophobic substrates like unsaturated acids, leading to low solubility and productivity. frontiersin.org Non-aqueous media or two-phase systems can improve substrate solubility. frontiersin.org However, organic solvents can also affect enzyme activity and stability. mdpi.com The addition of organic solvents like toluene (B28343) can provide the necessary hydrophobicity for lipase activation and help preserve the peracid species, but it also adds complexity to downstream processing and raises environmental concerns. mdpi.com
Elucidation of Chemical Reactivity and Transformation Pathways of 4,5 Epoxy 2 Hexenoic Acid
Comprehensive Analysis of Epoxide Ring Reactivity
The three-membered epoxide ring in 4,5-epoxy-2-hexenoic acid is characterized by significant ring strain, rendering it susceptible to nucleophilic attack. masterorganicchemistry.com This inherent reactivity is a focal point of its chemical transformations.
Nucleophilic Ring-Opening Reactions and Product Derivatization
The epoxide moiety readily undergoes ring-opening reactions with a variety of nucleophiles. Under basic or nucleophilic conditions, the reaction typically proceeds via an SN2 mechanism. masterorganicchemistry.comyoutube.com Strong nucleophiles, such as hydroxide (B78521) ions, alkoxides, Grignard reagents, organolithium compounds, and lithium aluminum hydride, can effectively open the epoxide ring. masterorganicchemistry.combyjus.com The attack of the nucleophile generally occurs at the less sterically hindered carbon of the epoxide. masterorganicchemistry.comyoutube.com For instance, reaction with hydroxide under aqueous basic conditions leads to the formation of a 1,2-diol. libretexts.org This transformation is driven by the relief of the epoxide's ring strain. libretexts.orglibretexts.org
The resulting products, containing hydroxyl and other functional groups, are valuable intermediates for further derivatization in the synthesis of more complex molecules.
Acid- and Base-Catalyzed Ring-Opening Mechanisms
Both acidic and basic conditions can facilitate the ring-opening of the epoxide in this compound.
Base-Catalyzed Mechanism: Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in an SN2 fashion. masterorganicchemistry.comyoutube.com This attack occurs at the less substituted carbon due to lower steric hindrance. masterorganicchemistry.comyoutube.com The reaction proceeds without prior protonation of the epoxide oxygen. youtube.com The initial product is an alkoxide, which is subsequently protonated by a protic solvent or during an acidic workup to yield the final alcohol product. masterorganicchemistry.comchemistrysteps.com
Acid-Catalyzed Mechanism: In the presence of an acid, the epoxide oxygen is first protonated, which enhances the leaving group ability of the oxygen and activates the epoxide ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 mechanisms. byjus.comlibretexts.org For epoxides with primary and secondary carbons, the nucleophile tends to attack the less substituted carbon, akin to an SN2 pathway. libretexts.org However, if a tertiary carbon is present, the attack preferentially occurs at the more substituted carbon, indicating significant SN1 character where a partial positive charge develops on the more substituted carbon. libretexts.orgmasterorganicchemistry.com
Stereochemical Outcomes of Epoxide Ring Opening (e.g., Trans- and Cis-Opening)
The ring-opening of epoxides is a stereospecific process. The nucleophilic attack, whether under acidic or basic conditions, occurs from the backside of the carbon-oxygen bond being broken, similar to an SN2 reaction. chemistrysteps.comyoutube.com This results in an inversion of stereochemistry at the carbon center that is attacked. masterorganicchemistry.comyoutube.com Consequently, the two groups added across the former epoxide ring (the nucleophile and the hydroxyl group) will have a trans relationship in the product. libretexts.orgchemistrysteps.com
If the epoxide is chiral, the attack of the nucleophile will lead to a specific stereoisomer. byjus.com For instance, if the reaction occurs at a chirality center, that center will be inverted. youtube.com If the epoxide is symmetrical, a racemic mixture of enantiomers may be formed. byjus.comchemistrysteps.com
Investigation of Conjugated Double Bond Reactivity
The carbon-carbon double bond in this compound is conjugated with the carboxylic acid group, which influences its reactivity. This conjugation makes the double bond susceptible to certain addition reactions.
Addition Reactions with Various Nucleophiles (e.g., Alcohols, Amines)
The conjugated system can undergo nucleophilic addition reactions. For example, in the presence of alkoxides, alcohols can add to the double bond while leaving the epoxide ring intact. This type of reaction is a conjugate addition, where the nucleophile adds to the β-carbon of the α,β-unsaturated carbonyl system.
1,3-Dipolar Cycloaddition Reactions (e.g., with Diazomethane)
The double bond in this compound can also participate in 1,3-dipolar cycloaddition reactions. This type of reaction involves a 1,3-dipole, such as diazomethane (B1218177), reacting with the double bond (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgethz.ch For example, the reaction with diazomethane would be expected to yield a pyrazoline derivative. These cycloaddition reactions are valuable for constructing complex cyclic systems in a stereospecific manner. wikipedia.org
Synthesis of Polyfunctionalized Compounds Utilizing this compound as a Versatile Intermediate
This compound serves as a valuable scaffold in organic synthesis, presenting multiple reactive sites that can be selectively manipulated to construct a diverse array of polyfunctionalized molecules. The inherent reactivity of the epoxide ring, coupled with the conjugated double bond and the carboxylic acid moiety, allows for a range of chemical transformations, including ring-opening reactions, additions, and cyclizations. These reactions pave the way for the synthesis of complex molecules, including natural products and their analogues.
The strategic functionalization of this compound often begins with the selective reaction at one of its functional groups, while preserving the others for subsequent transformations. This controlled reactivity is key to its utility as a versatile intermediate.
Epoxide Ring-Opening Reactions
The strained three-membered epoxide ring is susceptible to nucleophilic attack under both acidic and basic conditions, leading to the formation of 1,2-diols or their derivatives. This reactivity is a cornerstone of its application in generating polyfunctionalized compounds.
Under acidic catalysis, the reaction of this compound with alcohols results in the regioselective opening of the epoxide. For instance, treatment with an alcohol in the presence of an acid catalyst leads to the formation of 4-alkoxy-5-hydroxy-2-hexenoic acid esters. This transformation introduces two new functional groups—a hydroxyl and an ether—in a single step, significantly increasing the molecular complexity.
In a basic medium, the epoxide ring can be opened by various nucleophiles. For example, reaction with amines can lead to the formation of β-amino alcohols, which are important structural motifs in many biologically active compounds. researchgate.net The regioselectivity of the ring-opening under basic conditions is typically governed by steric factors, with the nucleophile attacking the less substituted carbon of the epoxide. libretexts.org
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,2-epoxypropane | Ethoxide ion | 1-ethoxy-2-propanol | - | libretexts.org |
| 1,2-epoxypropane | Ethanol, H+ | 1-ethoxy-2-propanol | - | libretexts.org |
This table presents examples of epoxide ring-opening reactions with different nucleophiles and conditions, illustrating the general reactivity pattern of epoxides.
Intramolecular Cyclization Reactions
The functional groups within this compound and its derivatives can participate in intramolecular reactions, leading to the formation of various heterocyclic structures. These cyclizations are powerful tools for the construction of cyclic ethers and lactones, which are prevalent in numerous natural products.
For instance, derivatives of this compound, such as the corresponding 4,5-epoxy alcohols, can undergo intramolecular epoxide ring-opening to yield substituted tetrahydropyrans or tetrahydrofurans. The regioselectivity of this cyclization (5-exo versus 6-endo) is influenced by the reaction conditions and the stereochemistry of the substrate.
Acid-catalyzed treatment of a diol precursor, which can be derived from the epoxide, can lead to the formation of a lactone through intramolecular esterification. This process, known as lactonization, is a common strategy for the synthesis of five- or six-membered lactones.
| Substrate | Conditions | Product | Reference |
| Delta-hydroxy acid | Acid catalyst | Delta-lactone | youtube.com |
| Unsaturated Tryptamides | Brønsted acid | Azepino[4,5-b]indolones | thieme-connect.de |
This table showcases examples of intramolecular cyclization reactions leading to the formation of lactones and other heterocyclic systems.
Nucleophilic Addition to the α,β-Unsaturated System
The carbon-carbon double bond in this compound is part of an α,β-unsaturated carbonyl system, making it susceptible to conjugate addition by a variety of nucleophiles. This reaction provides a means to introduce functionality at the β-position of the carboxylic acid.
Soft nucleophiles, such as organocuprates or thiols, preferentially add to the β-carbon in a 1,4-fashion. This reaction can be performed while leaving the epoxide ring intact, demonstrating the chemoselectivity that can be achieved with this versatile intermediate. The resulting product contains both the epoxide and the newly introduced functional group, allowing for further synthetic manipulations.
The strategic combination of these reaction pathways—epoxide ring-opening, intramolecular cyclization, and conjugate addition—underscores the value of this compound as a flexible and powerful intermediate in the synthesis of a wide range of polyfunctionalized compounds.
In Depth Stereochemical Investigations of 4,5 Epoxy 2 Hexenoic Acid and Its Derivatives
Determination of Absolute and Relative Stereochemistry in Synthesized Compounds
The unambiguous assignment of absolute and relative stereochemistry is fundamental in the study of chiral molecules like 4,5-Epoxy-2-hexenoic acid. Various analytical techniques are employed to elucidate the spatial arrangement of substituents around the chiral centers at the C4 and C5 positions of the epoxy ring.
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases is a powerful tool for the separation and analysis of enantiomers. For instance, the resolution of cis-monoepoxy racemates has been successfully achieved using chiral HPLC columns, which can separate enantiomers and are instrumental in determining their absolute configurations. nih.gov In a typical workflow, the racemic mixture is passed through a chiral column, and the differential interaction of each enantiomer with the chiral stationary phase leads to their separation, allowing for their individual collection and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for stereochemical assignment. Advanced NMR methods, including the use of chiral shift reagents or the formation of diastereomeric derivatives (e.g., Mosher's esters), can be employed to distinguish between enantiomers. nih.gov For example, after methanolysis of an epoxy ring, the resulting methoxyalcohols can be esterified with (S)- and (R)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). Analysis of the ¹H-NMR spectra of these diastereomeric esters allows for the determination of the absolute configuration of the original epoxide. nih.gov Furthermore, computational methods, such as Density Functional Theory (DFT) calculations of NMR parameters, can be used to predict the NMR spectra for different stereoisomers, and by comparing the calculated and experimental data, the correct stereostructure can be assigned. nih.gov
X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained. This technique has been used to unambiguously assign the 13C NMR signals in epimeric 4,5-epoxy-3-oxo-steroids, demonstrating its utility in complex stereochemical problems.
The natural occurrence of specific stereoisomers, such as (2Z,4S,5S)-4,5-epoxy-2-hexenoic acid in flavomentins and leucomentins isolated from fungi, underscores the stereospecificity of biosynthetic pathways and provides a reference for the stereochemical assignment of synthetically prepared analogs.
Diastereoselective and Enantioselective Approaches in the Formation of Epoxy Derivatives
The synthesis of specific stereoisomers of this compound and its derivatives necessitates the use of diastereoselective and enantioselective epoxidation methods. These strategies aim to control the facial selectivity of the epoxidation of the precursor alkene, leading to the desired stereochemical outcome.
Diastereoselective Epoxidation:
The epoxidation of acyclic homoallylic diols using reagents like m-chloroperoxybenzoic acid (mCPBA) can exhibit diastereoselectivity, which is influenced by factors such as steric hindrance and hydrogen bonding. nih.gov For instance, the epoxidation of allylic diols derived from Baylis-Hillman adducts with mCPBA has been shown to proceed with high anti-diastereoselectivity, a result attributed to the directing effect of an intramolecular hydrogen bond. researchgate.net The epoxidation of 2,4-hexadienoic acid or its esters, common precursors to this compound, with peroxy acids like mCPBA is a stereospecific syn-addition, meaning the stereochemistry of the starting alkene dictates the relative stereochemistry of the resulting epoxide. masterorganicchemistry.com
Table 1: Diastereoselective Epoxidation of Alkenes
| Alkene Geometry | Product Stereochemistry |
| cis | cis-Epoxide |
| trans | trans-Epoxide |
Enantioselective Epoxidation:
The Sharpless Asymmetric Epoxidation is a renowned method for the enantioselective epoxidation of allylic alcohols. This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide as the oxidant. The choice of the (+)- or (-)-DET ligand directs the epoxidation to a specific face of the alkene, resulting in high enantiomeric excesses (ee) of the corresponding epoxy alcohol. chempedia.info This method has been applied to the synthesis of chiral epoxy alcohols that can be further elaborated into more complex molecules. nih.gov
The Jacobsen-Katsuki epoxidation provides another powerful tool for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen catalyst. wikipedia.orgorganic-chemistry.org This method is particularly effective for cis-disubstituted alkenes and can achieve high enantioselectivities. organic-chemistry.org While direct application to 2,4-hexadienoic acid derivatives in the literature is not extensively detailed, the principles of this methodology are applicable to such substrates.
Kinetic resolution, a process where one enantiomer of a racemic mixture reacts faster than the other, can also be employed to obtain enantioenriched epoxides. The Sharpless epoxidation conditions can be adapted for the kinetic resolution of racemic secondary 2,3-epoxyalcohols. chempedia.infonii.ac.jp
Table 2: Enantioselective Epoxidation Methods
| Method | Catalyst/Reagent | Substrate Type | Key Feature |
| Sharpless Epoxidation | Ti(OiPr)₄, chiral DET, t-BuOOH | Allylic alcohols | Predictable facial selectivity based on DET chirality. |
| Jacobsen-Katsuki Epoxidation | Chiral Mn-salen complex, NaOCl | Unfunctionalized alkenes | Effective for cis-alkenes. |
Mechanistic Studies of Stereochemical Control in Amine-Mediated Transformations
The reaction of amines with epoxides is a fundamental transformation that can lead to the formation of amino alcohols. The stereochemical outcome of this ring-opening reaction is of significant interest, particularly when dealing with chiral epoxides like this compound derivatives.
The ring-opening of epoxides by nucleophiles such as amines generally proceeds via an S(_N)2 mechanism. libretexts.orgchemistrysteps.comyoutube.com This mechanism involves a backside attack of the nucleophile on one of the epoxide carbons, leading to an inversion of configuration at that center. In the case of an unsymmetrical epoxide, the regioselectivity of the attack (i.e., which carbon is attacked) is influenced by both steric and electronic factors.
Under basic or neutral conditions, the amine nucleophile will preferentially attack the less sterically hindered carbon of the epoxide. chemistrysteps.com This is a classic S(_N)2 regioselectivity. The stereochemistry of the reaction is stereospecific, with the nucleophile approaching from the face opposite to the C-O bond, resulting in a trans relationship between the newly formed amino group and the hydroxyl group.
Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack by the amine can be more complex. While the mechanism still has significant S(_N)2 character with inversion of stereochemistry, the regioselectivity can shift towards attack at the more substituted carbon. This is because the transition state has some carbocationic character, which is better stabilized at the more substituted position. youtube.com
Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanism of epoxy-amine reactions. nih.govresearchgate.net These studies can provide insights into the transition state geometries and activation energies for different reaction pathways, helping to rationalize the observed stereochemical outcomes. For example, calculations can model the role of amine clusters in facilitating the reaction and the influence of hydrogen bonding in the transition state. nih.govresearchgate.net
The stereochemical integrity of the chiral centers in this compound during amine-mediated transformations is crucial for the synthesis of biologically active molecules. A thorough understanding of the reaction mechanism allows for the prediction and control of the stereochemical outcome, ensuring the formation of the desired stereoisomer.
Biochemical Roles and Mechanisms of Action of 4,5 Epoxy 2 Hexenoic Acid and Its Natural Analogues
Natural Occurrence and Biosynthesis of 4,5-Epoxy-2-hexenoic Acid-Containing Metabolites
The compound this compound is a six-carbon unsaturated carboxylic acid featuring a reactive epoxide (oxirane) group. Its significance in natural product chemistry is primarily due to its role as a structural component in more complex molecules isolated from fungi.
Research into the chemical constituents of fungi belonging to the order Boletales has led to the identification of this compound as a key building block in a class of pigments known as flavomentins. nih.gov These orange-yellow terphenylquinone derivatives have been isolated from the gilled toadstools Paxillus atrotomentosus (now known as Tapinella atrotomentosa) and Paxillus panuoides. nih.govnih.gov Structural elucidation has revealed that flavomentins are mono- or diesters of a terphenylquinone core structure, atromentin (B1665312), with either (2Z,4E)-2,4-hexadienoic acid or, notably, (2Z,4S,5S)-4,5-epoxy-2-hexenoic acid. nih.gov
Within the fungal tissues, colorless precursors called leucomentins are also present. nih.govnih.gov These compounds are believed to be converted to the pigmented atromentin as part of a wound-activated defense mechanism in the fungus. The presence of this compound esterified to these complex polyphenols highlights a specific biosynthetic pathway within these fungi to produce and incorporate this functionalized fatty acid.
| Fungal Species | Metabolite Class | Core Structure | Acyl Moiety |
|---|---|---|---|
| Paxillus atrotomentosus (Tapinella atrotomentosa) | Flavomentins | Atromentin | (2Z,4S,5S)-4,5-Epoxy-2-hexenoic acid |
| Paxillus panuoides | Flavomentins | Atromentin | (2Z,4S,5S)-4,5-Epoxy-2-hexenoic acid |
| Paxillus atrotomentosus (Tapinella atrotomentosa) | Leucomentins | Leucoatromentin | (2Z,4S,5S)-4,5-Epoxy-2-hexenoic acid moiety |
Fungi are well-established as prolific producers of a vast array of structurally diverse and complex secondary metabolites. mdpi.com The fungi that produce this compound-containing compounds, such as Tapinella atrotomentosa, exemplify this chemical diversity. Beyond the terphenylquinones like flavomentins and atromentin, these species are known to biosynthesize several other classes of natural products. nih.govresearchgate.net
Bioassay-guided fractionation and chemical analysis of extracts from T. atrotomentosa have led to the isolation of lactones, such as osmundalactone and 5-hydroxy-hex-2-en-4-olide, and other terphenylquinones like spiromentins. nih.govnih.gov Additionally, diphenyl-substituted tetronic acid pigments, including xerocomic acid and atromentic acid, have been identified from cultures of this fungus. nih.gov This demonstrates that the biosynthetic machinery of these organisms is highly versatile, capable of producing a range of unique chemical scaffolds. The incorporation of this compound into the flavomentins is one specific manifestation of this broader capacity for generating chemical novelty.
Enzymatic Transformations and Metabolic Fates in Biological Systems
The chemical structure of this compound, containing a strained epoxide ring, makes it a prime substrate for specific enzymatic pathways involved in the metabolism of both endogenous and xenobiotic compounds.
Epoxide hydrolases (EHs) are key enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols by the addition of a water molecule. nih.gov This enzymatic action is a critical step in detoxification pathways, as epoxides are often highly reactive electrophilic compounds that can form adducts with DNA and proteins, potentially leading to mutagenicity and cytotoxicity. nih.gov The conversion to the less reactive diol facilitates further metabolism and excretion. nih.gov
There are several forms of epoxide hydrolases, with the two best-known being microsomal epoxide hydrolase (mEH or EPHX1) and soluble epoxide hydrolase (sEH or EPHX2). nih.gov Given its structure, this compound would be a putative substrate for these enzymes. In a biological system, it is expected that epoxide hydrolases would mediate the transformation of the 4,5-epoxide into the corresponding 4,5-dihydroxy-2-hexenoic acid. This conversion represents a primary metabolic fate for epoxy-containing lipids and is crucial for mitigating their potential reactivity. nih.govresearchgate.net
| Enzyme | Abbreviation | Typical Subcellular Location | Primary Function |
|---|---|---|---|
| Microsomal Epoxide Hydrolase | mEH (EPHX1) | Endoplasmic Reticulum | Metabolism of xenobiotic epoxides, including polycyclic aromatic hydrocarbons. nih.gov |
| Soluble Epoxide Hydrolase | sEH (EPHX2) | Cytosol, Peroxisomes | Metabolism of endogenous epoxy fatty acids (e.g., EETs, EpOMEs) to their corresponding diols. nih.govresearchgate.net |
Oxylipins are a large family of signaling molecules derived from the oxygenation of polyunsaturated fatty acids (PUFAs) like arachidonic acid (ARA) and linoleic acid (LA). nih.govresearcher.life The biosynthesis of oxylipins occurs via three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) monooxygenase pathways. researcher.lifenih.gov
The CYP450 epoxygenase pathway specifically metabolizes PUFAs to form various epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs) from ARA. researchgate.netnih.gov These epoxy-oxylipins are potent signaling molecules involved in regulating physiological processes like vasodilation and inflammation. researchgate.net The structure of this compound, a short-chain epoxy fatty acid, is analogous to these endogenous mediators. Its formation could potentially arise from the oxidative metabolism of shorter-chain unsaturated fatty acids. Once formed, or if introduced into a biological system, it would be integrated into the oxylipin metabolic network, primarily through the action of soluble epoxide hydrolase (sEH), which converts EpFAs into their less active diol counterparts, dihydroxy fatty acids. researchgate.net
Investigation of Biological Activities in Preclinical and Cellular Models
While this compound is primarily known as a structural component of fungal pigments, direct and extensive studies on the biological activities of the free acid in preclinical or cellular models are limited. However, research on structurally related compounds and metabolites from the producing fungi provides insight into its potential biological roles.
Extracts from Tapinella atrotomentosa, the fungus that produces esters of this compound, have demonstrated notable antibacterial properties. nih.gov In one study, isolated metabolites (not including flavomentins) showed significant activity against multiresistant bacteria such as Acinetobacter baumannii and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. nih.gov Furthermore, other metabolites from this fungus, the spiromentins, have displayed remarkable antioxidant activity. nih.govresearchgate.net
The biological activity of the α,β-unsaturated epoxide motif, a key feature of this compound, has been investigated using analogues. The related compound trans-4,5-epoxy-2(E)-decenal, a product of lipid peroxidation, has been shown to react with 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) to form mutagenic DNA adducts. nih.gov This finding highlights a potential genotoxic mechanism for this class of compounds, linking lipid peroxidation products to DNA lesions detected in human tissues. nih.gov
Furthermore, studies on a broad range of epoxy fatty acids have revealed that their cytotoxicity can be profoundly influenced by their metabolism. Research using cells that express human soluble epoxide hydrolase (sEH) has shown that for certain long-chain epoxy fatty acids, the epoxide itself is less toxic than the diol product formed after hydrolysis by sEH. nih.govresearchgate.net This suggests that such epoxides can act as pro-toxins, with their full cytotoxic potential being realized only after enzymatic conversion to the corresponding diol. nih.gov This mechanism could be relevant for the biological activity of this compound.
| Compound/Extract | Source/Type | Observed Biological Activity | Model System |
|---|---|---|---|
| Metabolites from Tapinella atrotomentosa (e.g., 5-hydroxy-hex-2-en-4-olide, Spiromentins) | Fungal Natural Products | Antibacterial against multiresistant strains; Antioxidant. nih.govresearchgate.net | In vitro bacterial cultures; DPPH and ORAC assays. nih.gov |
| trans-4,5-Epoxy-2(E)-decenal | α,β-Unsaturated Epoxide (C10 Analogue) | Formation of mutagenic DNA adducts. nih.gov | In vitro reaction with 2'-deoxyadenosine and 2'-deoxyguanosine. nih.gov |
| Long-chain epoxy fatty acid methyl esters | Epoxy Fatty Acids | Act as pro-toxins, converted to more cytotoxic diols by soluble epoxide hydrolase. nih.gov | Cytotoxicity assays in cells with and without sEH expression. nih.gov |
Cytotoxic Activity and Inhibitory Effects on Cancer Cell Proliferation (e.g., Human Epidermoid Carcinoma Cells)
Epoxy fatty acids (EpFAs), a class of lipid mediators derived from polyunsaturated fatty acids, have demonstrated significant bioactivity, including cytotoxic effects on cancer cells. Research into these compounds has revealed their potential to inhibit cancer cell proliferation and tumor growth. While specific studies focusing exclusively on this compound's effect on human epidermoid carcinoma cells are limited, the broader family of epoxy fatty acids, particularly those derived from omega-3 fatty acids, has shown considerable promise in oncology research.
Omega-3 epoxy fatty acids play a crucial role in inhibiting the growth of cancers such as pancreatic carcinoma. nih.gov The mechanism often involves the inhibition of tumor cell proliferation and angiogenesis (the formation of new blood vessels that supply tumors). nih.govnih.gov The anti-cancer effects of these compounds are enhanced when their degradation is prevented. Normally, soluble epoxide hydrolase (sEH) metabolizes and inactivates epoxy fatty acids by converting them into corresponding diols. nih.gov Inhibition of the sEH enzyme, therefore, increases the concentration and stability of beneficial EpFAs, augmenting their anti-tumor activity. nih.govresearchgate.net
Studies using mouse models with pancreatic carcinoma cells have shown that combining omega-3 polyunsaturated fatty acid (PUFA) supplementation with an sEH inhibitor leads to a significant reduction in tumor weight and size. nih.govresearchgate.net This combination was also observed to decrease inflammatory cell infiltration, reduce tumor cell proliferation, lower micro-vessel density in tumors, and increase apoptosis (programmed cell death). nih.gov
For instance, one study demonstrated that in mice treated with an sEH inhibitor and fed an ω-3 PUFA supplement, pancreatic tumor weight and size were significantly reduced compared to control mice. researchgate.net
Table 1: Effect of sEH Inhibition and ω-3 PUFA Supplementation on Pancreatic Carcinoma Growth in a Mouse Model
| Treatment Group | Average Tumor Weight (g) | Average Tumor Size (mm³) |
| Control (C57BL/6J Mice) | 0.69 ± 0.11 | 612.6 ± 117.8 |
| sEH Knockout Mice + ω-3 PUFA | 0.26 ± 0.26 | 274.2 ± 36.2 |
| sEH Inhibitor + ω-3 PUFA | 0.39 ± 0.39 | 296.4 ± 99.8 |
Data adapted from studies on PK03-mutant KrasG12D murine pancreatic carcinoma cells. nih.govresearchgate.net
Other related epoxy compounds, such as Epoxyquinol B, isolated from fungal metabolites, have also been identified as novel multiple kinase inhibitors that suppress tumor growth by inhibiting angiogenesis. nih.gov This highlights the broader potential of compounds with epoxy groups to serve as leads for developing anti-tumor drugs. nih.gov
Genotoxicity Studies in Model Organisms (e.g., Drosophila melanogaster SMART assay)
The evaluation of a chemical compound's potential to cause genetic damage (genotoxicity) is a critical aspect of toxicology. The Somatic Mutation and Recombination Test (SMART) in the fruit fly, Drosophila melanogaster, is a well-established in vivo assay used for this purpose. mdpi.com This test, also known as the wing spot test, is recognized for its sensitivity in detecting a wide range of genotoxic agents, including those that induce mutations and chromosomal recombination. mdpi.comnih.gov
The SMART assay is based on the principle that the loss of heterozygosity of specific recessive marker genes in the imaginal disc cells of larvae can lead to the formation of mutant clones. These clones are later expressed as mosaic spots on the wings of adult flies. mdpi.com The frequency of these spots is used as a measure of the genotoxic activity of the test compound. The assay can distinguish between mutagenic (gene mutation) and recombinogenic (mitotic recombination) effects.
While specific genotoxicity data for this compound using the Drosophila melanogaster SMART assay is not available in the reviewed literature, this method is a standard and appropriate tool for such an evaluation. The assay has been successfully used to assess the genotoxicity of a diverse array of substances, including food preservatives, pesticides, and industrial chemicals. mdpi.comjmbfs.orgnih.gov For example, studies have employed the SMART assay to determine the genotoxic properties of herbicides and local anesthetics, demonstrating its utility in human hazard assessment. mdpi.com Given that epoxy compounds can be reactive molecules, evaluating the genotoxicity of this compound through the SMART assay would be a crucial step in understanding its full biological profile.
Potential in Pest Control Strategies
Chemical communication plays a vital role in the behavior of insects, and substances known as semiochemicals are central to this process. plantprotection.pl Epoxy-functionalized compounds are a notable class of semiochemicals, specifically used as insect pheromones for pest control. labinsights.nl These compounds are involved in insect information transmission and have been widely applied in agriculture for population monitoring, mating interference, and mass trapping of pests. labinsights.nl
The epoxy group is a key structural feature in many insect pheromones. These highly specific substances can lure, stimulate, or aggregate insects, making them valuable tools in Integrated Pest Management (IPM) programs. plantprotection.pllabinsights.nl Examples of epoxy-functionalized pheromones used in pest control include:
cis-7,8-Epoxy-2-methyl-octadecane: Used for the control of the gypsy moth. labinsights.nl
(3Z,9Z)-6,7-epoxy-octadecadiene: Primarily used for managing the gray tea inchworm. labinsights.nl
(E)-cis-6,7-epoxy-2-nonenal: An aggregation pheromone of Aromia bungii (red-necked longhorn beetle), used to gather large numbers of the pest for elimination. labinsights.nl
While direct application of this compound in pest control is not documented in the available research, its structure, which contains an epoxy functional group, aligns with the characteristics of known insect semiochemicals. This structural feature suggests a potential role for it or its derivatives in developing new, species-specific pest control strategies.
Neuroprotective Potential of Related Derivatives (e.g., Inhibition of Lipid Peroxidation, Iron Chelation)
Derivatives of epoxy fatty acids have emerged as compounds with significant neuroprotective potential, primarily through their anti-inflammatory and antioxidant actions. nih.govnih.gov Neuroinflammation and oxidative stress are key pathological features in many neurodegenerative conditions. Epoxy fatty acids can reduce neuro-inflammation and protect neurons from damage associated with insults like ischemic injury. nih.govmsu.edu One of the key mechanisms underlying these protective effects is the modulation of lipid peroxidation.
Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to cellular damage. This process is implicated in various diseases. Epoxy fatty acids can mitigate this damage. Furthermore, the inhibition of the soluble epoxide hydrolase (sEH) enzyme increases the endogenous levels of these protective epoxy fatty acids, which has been shown to reduce long-term damage associated with neurologic insults. nih.gov
Iron is a transition metal that can catalyze the generation of oxygen-free radicals, thereby promoting oxidative stress and lipid peroxidation. mdpi.com The ability of certain compounds to bind, or chelate, iron can prevent this catalytic activity. Iron chelation therapy is a strategy used to treat conditions of iron overload. youtube.com Polyphenols, for example, can exert antioxidant effects through iron binding. mdpi.com While not direct derivatives of fatty acids, compounds with iron-chelating properties, such as α-lipoic acid, have been shown to reduce iron-induced toxicity and oxidative stress. mdpi.com This is achieved by reducing the amount of free iron available to participate in damaging radical-forming reactions. mdpi.com
Given that oxidative stress is a common pathway in neuronal damage, derivatives related to this compound that could either directly inhibit lipid peroxidation or possess iron-chelating capabilities would hold therapeutic potential for neurodegenerative diseases.
Advanced Analytical Methodologies for the Characterization and Study of 4,5 Epoxy 2 Hexenoic Acid
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural determination of 4,5-Epoxy-2-hexenoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: In the proton NMR spectrum, specific resonances are expected for the protons of the epoxy ring, the vinyl group, and the methyl group. The protons on the epoxide ring are typically observed in the range of 2.5-3.5 ppm. The olefinic protons of the α,β-unsaturated acid would appear further downfield, generally between 5.5 and 7.5 ppm, with their coupling constants providing information about the stereochemistry of the double bond (cis or trans). The terminal methyl protons would resonate at a higher field, typically around 1.2-1.5 ppm.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data. The carbons of the epoxide ring are expected to resonate in the 40-60 ppm region. The olefinic carbons will have signals in the 120-150 ppm range, and the carboxyl carbon will appear significantly downfield, typically between 165 and 185 ppm. The methyl carbon signal would be found at a higher field.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid | -COOH | 10-13 (¹H), 165-185 (¹³C) |
| Alkene | =CH- | 5.5-7.5 (¹H), 120-150 (¹³C) |
| Epoxide | -CH(O)CH- | 2.5-3.5 (¹H), 40-60 (¹³C) |
| Methyl | -CH₃ | 1.2-1.5 (¹H), 10-25 (¹³C) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
Molecular Weight and Formula: High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecule, allowing for the confirmation of its elemental formula, C₆H₈O₃, which corresponds to a molecular weight of approximately 128.0473 g/mol . nih.gov
Fragmentation Pattern: Under electron ionization (EI) or other fragmentation techniques, this compound is expected to exhibit characteristic fragmentation patterns. Key fragmentation pathways would likely involve cleavage of the bonds adjacent to the epoxide ring and the carboxylic acid group. The loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH) are common fragmentation patterns for carboxylic acids. Cleavage of the epoxide ring can also lead to specific fragment ions that help to pinpoint its location within the molecule.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₆H₈O₃ |
| Exact Mass | 128.0473 u |
| Nominal Mass | 128 u |
| Key Fragment Ions (m/z) | [M-H]⁻, [M-H₂O]⁺, [M-COOH]⁺, fragments from epoxide ring cleavage |
Chromatographic Separations for Purity Assessment and Isomer Resolution (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique for the analysis of this compound, enabling both the assessment of its purity and the separation of its various stereoisomers.
Purity Assessment
For determining the purity of a sample of this compound, reversed-phase HPLC (RP-HPLC) is commonly used.
Methodology: A C18 column is a typical stationary phase, and the mobile phase would likely consist of a mixture of water (often with an acidic modifier like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is typically performed using an ultraviolet (UV) detector, as the conjugated double bond in the molecule absorbs UV light.
Isomer Resolution
This compound contains two chiral centers (at C4 and C5) and a double bond (at C2), which can exist in either a cis (Z) or trans (E) configuration. This results in the possibility of multiple stereoisomers (enantiomers and diastereomers). The separation of these isomers is crucial as they may exhibit different biological activities.
Chiral HPLC: Chiral HPLC is the method of choice for resolving the enantiomers and diastereomers of this compound. This can be achieved through two main approaches:
Indirect Method: The carboxylic acid group of the different isomers can be derivatized with a chiral reagent to form diastereomeric esters or amides. These diastereomers can then be separated on a standard achiral HPLC column (e.g., silica (B1680970) or C18). nih.gov
Direct Method: This approach utilizes a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds, including carboxylic acids. researchgate.net The choice of the specific chiral column and mobile phase is critical and often requires methodological development to achieve optimal separation.
Table 3: General HPLC Parameters for the Analysis of this compound
| Analysis Type | Stationary Phase | Mobile Phase (Typical) | Detection |
|---|---|---|---|
| Purity Assessment | Reversed-Phase (e.g., C18) | Acetonitrile/Water with acidic modifier | UV (210-230 nm) |
| Isomer Resolution (Indirect) | Achiral (e.g., Silica, C18) | Hexane/Isopropanol or other non-polar/polar mixtures | UV |
| Isomer Resolution (Direct) | Chiral Stationary Phase (e.g., Polysaccharide-based) | Varies depending on CSP (e.g., Hexane/Ethanol, Methanol) | UV |
The successful application of these advanced analytical methodologies is fundamental for the unambiguous structural confirmation, purity assessment, and stereochemical assignment of this compound, thereby enabling a deeper understanding of its chemical and biological properties.
Future Research Directions and Potential Applications of 4,5 Epoxy 2 Hexenoic Acid in Chemical Biology
Development of Innovative Synthetic Strategies for Enantiopure Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of synthetic routes to access enantiomerically pure derivatives of 4,5-Epoxy-2-hexenoic acid is a critical research objective. While classical methods like the epoxidation of 2,4-hexadienoic acid can produce the compound, achieving high enantioselectivity remains a challenge that warrants the exploration of modern asymmetric synthesis techniques.
Future strategies should focus on catalytic asymmetric methods that offer high efficiency and stereocontrol. Key areas for investigation include:
Enzyme-Catalyzed Reactions: The use of ene-reductases and other biocatalysts could provide highly selective routes to chiral cyclohexenone precursors, which can be further elaborated into the desired epoxy acid. nih.gov This approach offers the benefits of mild reaction conditions and high enantioselectivity. nih.gov
Chiral Catalyst-Mediated Epoxidation: Asymmetric epoxidation, such as the Sharpless epoxidation of allylic alcohol precursors, is a powerful tool for establishing the stereochemistry of the epoxide. irbbarcelona.org Research into novel chiral catalysts, including BINOL-derived bifunctional sulfides, could enable direct asymmetric epoxidation or related halolactonization of hexenoic acid derivatives, providing enantiomerically enriched intermediates. beilstein-journals.orglookchem.com
Chiral Amide-Directed Alkylation: Methodologies involving chiral lithium amides could be adapted for the enantioselective α-alkylation of unsaturated carboxylic acids, offering another potential entry point for controlling stereochemistry early in the synthetic sequence. researchgate.net
| Synthetic Strategy | Core Principle | Potential Advantages | Relevant Precursors |
| Biocatalysis | Use of enzymes (e.g., ene-reductases) for desymmetrization or kinetic resolution. nih.gov | High enantioselectivity (>99% ee reported for similar systems), mild conditions. nih.gov | Prochiral dienones or racemic hexenoic acid derivatives. |
| Asymmetric Epoxidation | Employment of chiral catalysts (e.g., Sharpless catalyst, salen-manganese complexes) to direct the stereoselective formation of the epoxide ring. irbbarcelona.orglookchem.com | Well-established, predictable stereochemical outcomes. | Allylic alcohols (e.g., 2,5-hexadien-1-ol), unsaturated esters. irbbarcelona.org |
| Asymmetric Halolactonization | Intramolecular cyclization of an alkenoic acid using a halogen and a chiral catalyst to form a stereodefined lactone intermediate. beilstein-journals.org | Creates multiple stereocenters in one step, provides versatile intermediates. | 5-Hexenoic acid derivatives. beilstein-journals.org |
Further Elucidation of Untapped Biochemical Pathways and Enzymatic Transformations
This compound is a known structural component of fungal metabolites, such as flavomentins and leucomentins, isolated from mushrooms of the Paxillus genus. This observation strongly suggests the existence of specific biosynthetic pathways for its formation in these organisms. However, the precise enzymatic machinery responsible for its synthesis remains largely uncharacterized.
Future research should aim to identify and characterize the enzymes involved in this pathway. A comparative genomics and transcriptomics approach, similar to studies on epoxy fatty acid production in plants like Vernonia galamensis, could reveal candidate genes. nih.gov Potential enzymatic transformations to investigate include:
Cytochrome P450-Mediated Epoxidation: Many organisms utilize cytochrome P450 monooxygenases to install epoxide functionalities onto unsaturated fatty acid chains. researchgate.net Identifying specific P450s from Paxillus species that act on a C6 precursor like 2,4-hexadienoic acid is a primary goal.
| Research Area | Objective | Key Methodologies | Potential Enzymes of Interest |
| Fungal Metabolite Biosynthesis | Identify the complete enzymatic pathway leading to this compound in Paxillus species. | Genome sequencing, transcriptomics, heterologous gene expression, in vitro enzyme assays. | Cytochrome P450 monooxygenases, fatty acid synthases, desaturases. researchgate.net |
| Lipid Metabolism Analogs | Investigate whether enzymes from known epoxy fatty acid pathways can accept C6 substrates. nih.gov | Substrate feeding studies with purified enzymes, molecular docking. | Lipoxygenases, allene (B1206475) oxide synthase, epoxygenases. researchgate.net |
| Bioremediation Pathways | Explore if microbial pathways for dicarboxylic acid synthesis can be engineered to produce epoxy-functionalized derivatives. nih.gov | Metabolic engineering, directed evolution of enzymes like Old Yellow Enzyme. nih.gov | Oxidoreductases, carbon-nitrogen lyases. researchgate.net |
Detailed Mechanistic Studies of Observed Biological Activities
While direct biological studies on this compound are limited, the activities of structurally related epoxyalkenals provide a strong basis for hypothesizing its mechanism of action. Specifically, compounds like trans-4,5-epoxy-2(E)-decenal, which are primary products of lipid peroxidation, are known to be reactive towards biological macromolecules. nih.gov
The primary mechanism of toxicity and biological activity for these compounds is believed to be covalent modification of DNA and proteins. nih.gov Future studies should focus on confirming whether this compound acts through a similar mechanism. A key reaction to investigate is the formation of etheno adducts with DNA bases. For example, trans-4,5-epoxy-2(E)-decenal reacts with 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine (B1662781) to form mutagenic lesions. nih.gov This reaction proceeds without needing additional oxidative steps, directly linking a primary lipid peroxidation product to DNA damage. nih.gov
| Target Molecule | Proposed Mechanism | Resulting Adduct/Modification | Biological Consequence |
| 2'-Deoxyadenosine | Covalent reaction of the epoxyalkenal with the nucleobase. nih.gov | 1,N⁶-etheno-2'-deoxyadenosine. nih.gov | Mutagenic DNA lesion, potential for carcinogenesis. nih.gov |
| 2'-Deoxyguanosine | Covalent reaction of the epoxyalkenal with the nucleobase. nih.gov | 1,N²-etheno-2'-deoxyguanosine. nih.gov | Mutagenic DNA lesion, blocks DNA replication. nih.gov |
| Proteins | Reaction with nucleophilic amino acid residues (e.g., cysteine, histidine, lysine). | Covalent protein adducts. | Altered protein function, enzyme inhibition, cellular stress. |
Exploration of Applications in Advanced Materials Science and Catalysis
The trifunctional nature of this compound makes it a highly attractive building block for materials science and a target for catalytic transformations. The presence of a polymerizable epoxide, a carboxylic acid for ester or amide formation, and a reactive alkene opens up numerous possibilities.
In materials science , this compound could serve as a unique monomer or crosslinking agent. The epoxy and carboxyl groups can undergo a ring-opening reaction to form polyester (B1180765) chains, a reaction fundamental to many industrial coatings and adhesives. paint.orgresearchgate.net The pendant alkene or the unreacted epoxide along the polymer backbone could then be used for secondary crosslinking or functionalization, creating advanced materials with tunable properties. Another promising application is in carbon capture and utilization, where the epoxide can react with CO₂ in the presence of a suitable catalyst to form cyclic carbonates, which are valuable chemical intermediates and green solvents. beilstein-journals.org
In catalysis , the focus is twofold. First, developing efficient catalysts for the selective transformation of this compound is a key research area. This includes catalysts for stereoselective epoxide opening or for polymerization. nih.govmdpi.com Second, the molecule itself or its derivatives could serve as chiral ligands in asymmetric catalysis, leveraging its rigid, stereodefined structure after appropriate modification.
| Field | Potential Application | Key Chemical Transformation | Desired Outcome |
| Polymer Chemistry | Monomer for functional polyesters or polyamides. | Epoxy-carboxyl ring-opening polymerization. paint.org | Polymers with reactive sites for coatings, adhesives, or biomedical materials. researchgate.net |
| Sustainable Chemistry | C1 building block utilization. | Catalytic insertion of CO₂ into the epoxide ring. beilstein-journals.org | Synthesis of cyclic carbonates for use as green solvents or polycarbonate precursors. beilstein-journals.org |
| Catalyst Development | Target for selective synthesis. | Asymmetric catalysis for regioselective and stereoselective epoxide ring-opening. nih.gov | Access to complex chiral molecules and intermediates for pharmaceuticals. |
| Advanced Materials | Crosslinking agent for resins. | Reaction of the epoxide or carboxylic acid with a polymer matrix. | Enhanced thermal and mechanical properties of materials like epoxy resins. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4,5-epoxy-2-hexenoic acid and its derivatives?
- Methodological Answer : The compound can be synthesized via oxidation of sorbic acid derivatives or through epoxidation of 2,4-hexadienoic acid. For example, ethyl 4,5-epoxy-2-hexenoate (CAS 18778-81-9) is synthesized by esterification under controlled acidic conditions, followed by epoxidation using peracetic acid . Key steps include maintaining anhydrous conditions to prevent premature hydrolysis and monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography–mass spectrometry (GC-MS).
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability is highly sensitive to environmental factors. Pure crystalline forms are stable at room temperature, but impurities (e.g., solvents, heavy metals) accelerate degradation. Sodium salts of the compound rapidly oxidize in air to form this compound derivatives . For long-term storage, use inert atmospheres (argon or nitrogen), desiccants, and low temperatures (4°C). Avoid exposure to light and moisture .
Q. What analytical techniques are suitable for characterizing this compound?
- Methodological Answer :
- Spectroscopy : NMR (¹H and ¹³C) to confirm epoxy and conjugated double-bond positions.
- Chromatography : HPLC with UV detection (λ = 210–230 nm) for purity assessment.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₆H₈O₃ has a theoretical mass of 128.0473 g/mol). Cross-reference spectral data with databases like PubChem .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurities or divergent storage protocols. To address this:
- Purity Assessment : Use elemental analysis or inductively coupled plasma mass spectrometry (ICP-MS) to detect trace metals.
- Controlled Replicates : Conduct stability tests under standardized conditions (e.g., 25°C, 60% relative humidity) and compare degradation rates.
- Literature Cross-Validation : Prioritize studies with detailed impurity profiles and storage methods .
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Mn(III) acetate) for epoxidation efficiency.
- Reaction Kinetics : Use in-situ FTIR or Raman spectroscopy to monitor epoxy group formation and adjust reaction times.
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) improve reagent solubility and reduce side reactions .
Q. How do pH and temperature influence the reactivity of this compound in aqueous solutions?
- Methodological Answer :
- pH Studies : Conduct kinetic experiments at pH 2–12. The epoxy ring opens under acidic conditions (e.g., HCl) to form diols, while alkaline conditions promote nucleophilic attacks (e.g., by hydroxide ions).
- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds (typically >100°C). Below 50°C, degradation is minimal unless catalysts are present .
Q. What are the hazardous decomposition products of this compound, and how can they be mitigated?
- Methodological Answer :
- Decomposition Pathways : Thermal degradation produces CO₂ and unsaturated aldehydes; oxidative cleavage yields carboxylic acids.
- Mitigation : Use scavengers (e.g., butylated hydroxytoluene) to inhibit free radical formation. Conduct reactions in fume hoods with proper ventilation and personal protective equipment (PPE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
